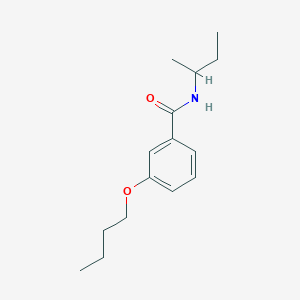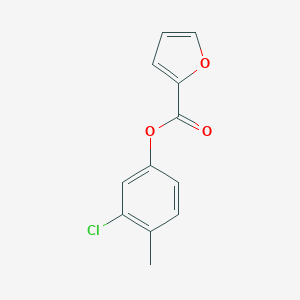![molecular formula C18H19N3O2 B267240 N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as PP2A inhibitor, is a chemical compound that is widely used in scientific research for its ability to inhibit protein phosphatase 2A (PP2A) activity. PP2A is an important enzyme that plays a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of PP2A activity by PP2A inhibitor has been shown to have a significant impact on various cellular processes and is a promising area of research for the development of new drugs.
作用機序
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor works by binding to the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, thereby inhibiting its activity. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. The catalytic subunit is responsible for the enzymatic activity of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. Inhibition of the catalytic subunit by N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor leads to the accumulation of phosphorylated proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been shown to have a significant impact on various cellular processes, including cell growth, proliferation, and differentiation. It has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
実験室実験の利点と制限
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor is a valuable tool for studying the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It is easy to use and has a high degree of specificity for the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. However, N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has some limitations, including its potential toxicity and the possibility of off-target effects.
将来の方向性
There are many future directions for the use of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor in scientific research. One area of research is the development of new drugs that target N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea for the treatment of cancer, neurodegenerative diseases, and viral infections. Another area of research is the study of the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can also be used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes and to identify new targets for drug development.
合成法
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can be synthesized using various methods, including the reaction of N-phenylurea with pyrrolidine-1-carbonyl chloride and 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor.
科学的研究の応用
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been extensively used in scientific research to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It has been shown to have a significant impact on cell growth, proliferation, and differentiation. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in cancer, neurodegenerative diseases, and viral infections. It has also been used to study the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea.
特性
製品名 |
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
1-phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-11-4-5-12-21)14-7-6-10-16(13-14)20-18(23)19-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,19,20,23) |
InChIキー |
JIFQZBBGANOPIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)






![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)